Amino-PEG4-bis-PEG3-propargyl
Description
Amino-PEG4-bis-PEG3-propargyl (CAS: Not explicitly listed in evidence) is a bifunctional polyethylene glycol (PEG)-based linker primarily used in antibody-drug conjugate (ADC) synthesis. Its structure comprises a central amino group (-NH2) attached to a PEG4 chain, which branches into two PEG3 chains terminated with propargyl (-C≡CH) groups. This configuration provides a total of 6 PEG units (PEG4 + PEG3 + PEG3) .
Properties
Molecular Formula |
C42H76N4O17 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C42H76N4O17/c1-3-11-50-19-25-56-31-35-60-29-23-54-17-9-44-40(47)5-14-62-37-39(46-42(49)7-13-52-21-27-58-33-34-59-28-22-53-16-8-43)38-63-15-6-41(48)45-10-18-55-24-30-61-36-32-57-26-20-51-12-4-2/h1-2,39H,5-38,43H2,(H,44,47)(H,45,48)(H,46,49) |
InChI Key |
FPYSRSQCUQNZCB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Stepwise PEGylation Approach
This method involves sequential coupling of PEG units to a central amine core. The process begins with the activation of PEG4-NHS ester, which reacts with a bis-PEG3 diamine spacer to form the backbone. The propargyl groups are subsequently introduced via nucleophilic substitution or maleimide-thiol chemistry. Key steps include:
-
Activation of PEG4 : PEG4-OH is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS in anhydrous dichloromethane.
-
Coupling with Bis-PEG3 Diamine : The NHS-activated PEG4 reacts with bis-PEG3 diamine under alkaline conditions (pH 8–9) to form an amide bond.
-
Propargyl Functionalization : The terminal amines of the bis-PEG3 segment are modified with propargyl bromide in the presence of triethylamine, yielding the final product.
Table 1: Reagents and Conditions for Stepwise PEGylation
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| PEG4 Activation | DCC, NHS | DCM | 0–4°C | 85–90 |
| Bis-PEG3 Coupling | Bis-PEG3 diamine, NaHCO3 | DMF | RT | 75–80 |
| Propargyl Introduction | Propargyl bromide, TEA | THF | 40°C | 65–70 |
Convergent Synthesis Using Click Chemistry
This approach leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the PEG-propargyl structure modularly. Azide-functionalized PEG4 is reacted with propargyl-terminated bis-PEG3 in the presence of Cu(I) catalysts. Advantages include regioselectivity and compatibility with aqueous environments.
Detailed Step-by-Step Preparation
Activation of PEG Components
PEG4 Activation :
PEG4-OH (10 mmol) is dissolved in anhydrous DCM, followed by the addition of DCC (12 mmol) and NHS (12 mmol). The mixture is stirred at 0°C for 24 hours, filtered to remove dicyclohexylurea, and concentrated to obtain PEG4-NHS.
Bis-PEG3 Diamine Synthesis :
Bis-PEG3 diamine is prepared by reacting PEG3-diol (20 mmol) with thionyl chloride to form PEG3-Cl, followed by amination with aqueous ammonia (28%) at 60°C.
Coupling and Propargyl Functionalization
The PEG4-NHS (5 mmol) is reacted with bis-PEG3 diamine (5.5 mmol) in DMF containing NaHCO3 (10 mmol) at room temperature for 48 hours. The intermediate is purified via size-exclusion chromatography (SEC) to remove unreacted species. Propargyl bromide (12 mmol) and triethylamine (15 mmol) are then added to the purified amine-PEG4-bis-PEG3 in THF, heated to 40°C for 24 hours, and concentrated.
Purification and Characterization
Purification Techniques
Characterization Data
-
NMR Spectroscopy :
-
Mass Spectrometry :
Table 2: Analytical Data for this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 909.07 g/mol | ESI-MS |
| Purity | ≥95% | HPLC |
| Solubility | >50 mg/mL in H₂O | Turbidimetry |
Applications in ADC Synthesis
This compound serves as a linker in ADCs, enabling site-specific conjugation of cytotoxic agents to antibodies via click chemistry. The PEG spacer enhances pharmacokinetics by reducing aggregation, while the propargyl group allows for bioorthogonal coupling with azide-functionalized drugs.
Optimization and Challenges
Reaction Yield Improvement
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-bis-PEG3-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction forms stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-containing molecules, copper sulfate, sodium ascorbate
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications .
Scientific Research Applications
Bioconjugation
Overview : Amino-PEG4-bis-PEG3-propargyl serves as a crucial linkage agent in bioconjugation reactions. Its alkyne functional group allows for efficient coupling with azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAc), a highly specific and efficient reaction.
Applications :
- Protein Labeling : It facilitates the attachment of fluorescent tags or other functional groups to proteins, enabling visualization and tracking in biological systems.
- Antibody-Drug Conjugates (ADCs) : This compound is integral in the design of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells, enhancing therapeutic efficacy while minimizing side effects.
Drug Delivery Systems
Overview : The compound enhances the solubility, stability, and bioavailability of therapeutic agents. Its ability to form stable linkages with drugs allows for controlled release profiles.
Mechanism : By conjugating drugs to this compound, researchers can create prodrugs that release active pharmaceutical ingredients in a controlled manner, improving treatment outcomes.
Case Study : In a study focused on targeted cancer therapies, the incorporation of this compound into drug formulations demonstrated improved circulation times and reduced systemic toxicity compared to traditional delivery methods .
Surface Functionalization
Overview : this compound is utilized for modifying surfaces of biosensors and medical devices. This modification enhances biocompatibility and reduces nonspecific binding.
Applications :
- Biosensors : The compound forms an antifouling layer on sensor surfaces, improving sensitivity and specificity in detecting biological markers.
- Medical Devices : Enhancements in device performance have been observed due to reduced protein adsorption and improved cellular interactions .
Nanoparticle Functionalization
Overview : In nanotechnology, this compound is critical for functionalizing nanoparticles used in drug delivery and imaging applications.
Mechanism : PEGylation with this compound increases nanoparticle stability in circulation and decreases immunogenicity, facilitating targeted delivery to specific tissues or cells.
Case Study : Research has shown that nanoparticles modified with this compound exhibit prolonged blood circulation times and enhanced tumor accumulation in cancer therapy models .
Comparative Data Table
| Application | Mechanism/Functionality | Key Benefits |
|---|---|---|
| Bioconjugation | CuAAc with azide groups | High specificity; useful for ADC development |
| Drug Delivery Systems | Controlled release of drugs | Improved efficacy; reduced side effects |
| Surface Functionalization | Antifouling layer formation | Enhanced sensitivity; reduced nonspecific binding |
| Nanoparticle Functionalization | Increased stability and decreased immunogenicity | Targeted delivery; improved therapeutic outcomes |
Mechanism of Action
The mechanism of action of Amino-PEG4-bis-PEG3-propargyl involves its role as a linker in click chemistry reactions. The alkyne group in the compound reacts with azide groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and drug development .
Comparison with Similar Compounds
Key Features:
- Functional Groups: Amino (-NH2) and propargyl (-C≡CH) groups enable dual reactivity. The amino group facilitates conjugation with carboxylic acids or activated esters (e.g., NHS esters), while the propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .
- Cleavability : Designed as a degradable linker, it supports controlled payload release in ADCs .
- Applications : Widely used in ADC development, bioconjugation, and targeted drug delivery systems .
Comparison with Similar Compounds
Me-Tet-PEG4-Maleimide
- Structure : Linear PEG4 backbone with tetrazine (Tet) and maleimide (Mal) termini.
- Functional Groups : Tetrazine (for inverse electron-demand Diels-Alder, iEDDA) and maleimide (for thiol coupling).
- Reactivity :
- Applications : Drug delivery, particularly in environments requiring fast reaction kinetics .
| Parameter | Amino-PEG4-bis-PEG3-propargyl | Me-Tet-PEG4-Maleimide |
|---|---|---|
| PEG Units | 6 | 4 |
| Functional Groups | Amino, Propargyl | Tetrazine, Maleimide |
| Key Reaction | CuAAC | iEDDA, Thiol coupling |
| Stability in Water | Stable | Maleimide degrades |
| Primary Use | ADC linkers | Rapid drug conjugation |
Propargyl-PEG4-acid (CAS: 1415800-32-6)
- Structure : Linear PEG4 chain with propargyl and carboxylic acid (-COOH) termini.
- Functional Groups : Propargyl (-C≡CH) and acid (-COOH).
- Reactivity :
- Applications: Polymer modification, nanoparticle functionalization.
- Key Difference: Lacks amino groups, limiting amine-based conjugation strategies .
| Parameter | This compound | Propargyl-PEG4-acid |
|---|---|---|
| Branching | Branched (PEG4 + 2×PEG3) | Linear |
| Functional Groups | Amino, Propargyl | Propargyl, Acid |
| Solubility | Water-soluble | Soluble in organics |
| Conjugation Flexibility | Dual functionality | Single acid terminus |
Propargyl-PEG4-NH2 (CAS: 1013921-36-2)
- Structure: Linear PEG4 chain with propargyl and amino (-NH2) termini.
- Functional Groups: Propargyl (-C≡CH) and amino (-NH2).
- Reactivity : Combines CuAAC and amine coupling (e.g., with NHS esters).
- Applications : Biocompatible surface modifications, small-molecule conjugates .
- Key Difference : Linear structure reduces steric hindrance compared to branched analogs .
| Parameter | This compound | Propargyl-PEG4-NH2 |
|---|---|---|
| PEG Units | 6 | 4 |
| Branching | Branched | Linear |
| Steric Hindrance | Higher | Lower |
| Cleavability | Designed for ADC cleavage | Non-cleavable |
Azido-PEG3-S-PEG4-propargyl (CAS: 2055041-24-0)
- Structure : Branched PEG with azide (-N3), disulfide (-S-S-), and propargyl groups.
- Functional Groups : Azide, propargyl, and disulfide.
- Reactivity :
- Applications : Targeted delivery systems requiring triggered payload release .
| Parameter | This compound | Azido-PEG3-S-PEG4-propargyl |
|---|---|---|
| Cleavage Mechanism | Hydrolytic/enzymatic | Redox-sensitive (S-S bond) |
| Functional Groups | Amino, Propargyl | Azide, Propargyl, Disulfide |
| Stability | Stable in circulation | Labile in reducing environments |
Biological Activity
Amino-PEG4-bis-PEG3-propargyl is a specialized compound that plays a significant role in bioconjugation and drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Overview of this compound
This compound is a polyethylene glycol (PEG) derivative that contains propargyl groups, which are crucial for click chemistry reactions. Its structure allows for efficient conjugation to various biomolecules, facilitating targeted drug delivery and enhancing therapeutic efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H38N2O8 |
| Molecular Weight | 426.53 g/mol |
| IUPAC Name | (2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl 3-(prop-2-ynyl)propanoate |
This compound primarily functions through click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective attachment of the compound to azide-containing biomolecules, which can include drugs, proteins, or other therapeutic agents. The resulting conjugates can exhibit enhanced stability and targeted delivery to specific tissues or cells.
1. Antibody-Drug Conjugates (ADCs)
This compound is utilized as a cleavable linker in ADCs. This application is vital for delivering cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. The linker can be cleaved in the target cells, releasing the active drug where it is most needed.
Case Study: Efficacy in Cancer Treatment
In a study examining various ADC formulations, those utilizing this compound demonstrated improved therapeutic indices compared to traditional linkers. The ADCs showed significant tumor regression in preclinical models of breast cancer, highlighting the compound's effectiveness in targeted therapy .
2. Modulation of Cellular Pathways
The compound has been shown to influence several key signaling pathways involved in cell growth and apoptosis. It modulates the TGF-beta pathway, which is critical for cellular processes such as differentiation and fibrosis .
Research Findings:
- In vitro studies indicated that ADCs incorporating this compound inhibited TGF-beta signaling effectively, leading to reduced cell proliferation in fibrotic models .
Applications in Research and Medicine
This compound's versatility extends beyond ADCs:
- Cancer Therapy: Enhances the specificity and efficacy of chemotherapeutic agents.
- Immunology: Used in developing immune modulators that target specific immune pathways.
Comparative Analysis with Similar Compounds
| Compound | Application | Efficacy | Safety Profile |
|---|---|---|---|
| This compound | ADC Linker | High | Favorable |
| Tgf | ari-IN-1 | TGF-beta Modulation | Moderate |
| Tgf | ari-IN-2 | Cancer Therapy | High |
Q & A
Basic Research Questions
Q. What are the key structural and functional features of Amino-PEG4-bis-PEG3-propargyl, and how do they influence its reactivity in bioconjugation?
- Methodological Answer : The compound contains an amino group for nucleophilic reactions (e.g., NHS ester coupling) and two propargyl termini for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its PEG spacers reduce steric hindrance and improve solubility. Confirm structural integrity using H/C NMR (peaks for propargyl protons at ~2.5 ppm and PEG backbone at 3.5–3.7 ppm) and mass spectrometry (expected molecular weight: ~700–800 Da, exact value depends on PEG hydration) .
Q. How should this compound be stored to maintain stability, and what degradation byproducts should researchers monitor?
- Methodological Answer : Store at ≤–20°C under inert gas (argon/nitrogen) to prevent oxidation of propargyl groups. Avoid repeated freeze-thaw cycles. Degradation byproducts include oxidized propargyl (forming carboxylic acids) and PEG chain cleavage. Monitor via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for mass shifts indicative of oxidation (~+16 Da per oxidation event) .
Q. What are the optimal reaction conditions for conjugating this compound to azide-functionalized biomolecules?
- Methodological Answer : Use CuAAC with 1–5 mM CuSO, 2–5 mM sodium ascorbate, and a ligand (e.g., THPTA) in PBS (pH 7.4) at 25–37°C. Reaction time: 1–4 hours. Purify conjugates via size-exclusion chromatography (SEC) or dialysis to remove copper residues. Validate conjugation efficiency using MALDI-TOF or SDS-PAGE with fluorescent azide probes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across different pH and temperature conditions?
- Methodological Answer : Systematically test reaction variables (pH 6.5–8.5, 4–37°C) using a design-of-experiments (DoE) approach. Track kinetic profiles via UV-Vis (azide consumption at 210 nm) or fluorometric assays. Conflicting results may arise from PEG hydration state or copper ligand availability. Include controls with competing thiols or chelators (e.g., EDTA) to identify interference .
Q. What strategies mitigate steric hindrance when using this compound in multi-step conjugations (e.g., dual labeling of proteins and nanoparticles)?
- Methodological Answer : Sequential conjugation is recommended:
- Step 1 : React the amino group with an NHS ester (e.g., fluorescent dye) at pH 8.5 for 2 hours.
- Step 2 : Perform CuAAC on propargyl termini after removing excess reagents via SEC.
Use longer PEG spacers (e.g., PEG6) for bulky substrates or switch to strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper-induced aggregation .
Q. How can researchers validate the absence of side reactions (e.g., Michael addition) when using this compound in thiol-containing buffers?
- Methodological Answer : Pre-treat buffers with iodoacetamide to block free thiols. Analyze reaction mixtures via LC-MS for unexpected adducts (e.g., +119 Da for cysteine-propargyl additions). Alternatively, use Ellman’s assay to quantify residual thiols post-reaction. For critical applications, employ SPAAC with dibenzocyclooctyne (DBCO) to eliminate copper-thiol interactions .
Data Analysis and Experimental Design
Q. What statistical approaches are appropriate for analyzing variability in this compound batch purity and its impact on downstream applications?
- Methodological Answer : Perform ANOVA on HPLC purity data (≥95% by area) across 3–5 batches. Correlate impurities (e.g., PEG diols) with functional assays (e.g., conjugation yield via linear regression). Use principal component analysis (PCA) to identify critical quality attributes (CQAs) affecting reproducibility .
Q. How should researchers design controls to distinguish between specific and non-specific binding in assays using this compound-functionalized probes?
- Methodological Answer : Include:
- Negative Control 1 : Propargyl-free PEG-amine to assess non-specific amino group interactions.
- Negative Control 2 : Azide-free target to confirm CuAAC specificity.
- Competitive Inhibition : Excess free propargyl-PEG4 to block binding sites.
Quantify background signals via flow cytometry or SPR (response units <5% of test sample) .
Contradiction Resolution and Best Practices
- Storage Stability Conflicts : If literature reports varying shelf-life data, conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation kinetics via Arrhenius modeling .
- Reactivity in Aqueous vs. Organic Media : PEG hydrophilicity favors aqueous reactions, but organic solvents (e.g., DMSO) may improve propargyl solubility. Pre-dissolve the compound in 10% DMSO/PBS and confirm compatibility with dynamic light scattering (DLS) to avoid aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
